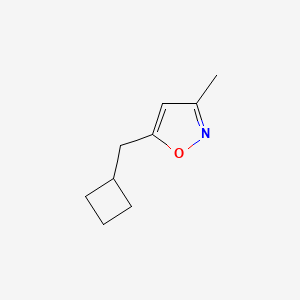

5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

921588-27-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-(cyclobutylmethyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C9H13NO/c1-7-5-9(11-10-7)6-8-3-2-4-8/h5,8H,2-4,6H2,1H3 |

InChI Key |

SSXRFZYRJVDJOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)CC2CCC2 |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the molecular properties of 1,2-oxazole systems. irjweb.com These calculations offer a detailed picture of the molecule at the electronic level.

The foundational step in most computational studies is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For oxazole derivatives, this is commonly performed using DFT methods, such as the B3LYP functional, with various basis sets (e.g., 6-311G++(d,p)). irjweb.com

Geometry optimization provides key structural parameters, including:

Bond Lengths: The distances between bonded atoms. For the 1,2-oxazole ring, calculations reveal a characteristic pattern of bond lengths that are consistent with its aromatic nature and the presence of heteroatoms. nih.gov

Bond Angles: The angles formed by three consecutive bonded atoms, which define the shape of the molecule. irjweb.com

Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the molecule's three-dimensional conformation, including the orientation of substituents relative to the oxazole ring. irjweb.com

Conformational analysis is particularly important for substituted 1,2-oxazoles, as the rotation around single bonds can lead to different stable conformers with distinct energies and properties. By mapping the potential energy surface, researchers can identify the most stable conformations and the energy barriers between them.

A representative table of calculated bond lengths and angles for a generic substituted 1,2-oxazole ring is presented below.

| Parameter | Typical Calculated Value (Å or °) |

| O1-C5 Bond Length | 1.369 |

| C5-C4 Bond Length | 1.352 |

| C4-N3 Bond Length | 1.395 |

| N3-C2 Bond Length | 1.291 |

| C2-O1 Bond Length | 1.357 |

| C5-C4-N3 Bond Angle | ~107° |

| C4-N3-C2 Bond Angle | ~114° |

Note: These are generalized values for the oxazole ring; actual values will vary with substitution.

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. scispace.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to electronic transitions and thus more reactive. scispace.comirjweb.com

For many oxazole derivatives, the HOMO is often localized over the π-system of the ring and any electron-donating substituents, while the LUMO is distributed across the ring and electron-withdrawing groups. scispace.com DFT calculations are routinely used to determine the energies of these orbitals.

Table: Representative Frontier Orbital Energies for a Substituted 1,2-Oxazole

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -5.65 to -6.30 |

| LUMO Energy (ELUMO) | -0.80 to -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 to 4.85 |

Note: Values are illustrative and depend on the specific substituents and computational method. irjweb.comirjweb.com

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net

Negative Regions (Red/Yellow): These areas have an excess of electrons and are indicative of sites prone to electrophilic attack. In 1,2-oxazole derivatives, these regions are typically found around the oxygen and nitrogen atoms due to their high electronegativity.

Positive Regions (Blue): These areas are electron-deficient and represent sites susceptible to nucleophilic attack. For the oxazole ring, the C2 position is often identified as a potential site for nucleophilic agents. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

The MEP surface provides a holistic view of the molecule's reactivity, complementing the information derived from frontier orbital analysis.

To quantify the reactivity of different atomic sites within a molecule, various reactivity descriptors derived from DFT are employed. These include chemical potential (μ), hardness (η), and the electrophilicity index (ω). irjweb.comresearchgate.net

The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. wikipedia.org It is used to identify the most reactive sites for different types of reactions: nih.gov

ƒ+(r): Predicts sites for nucleophilic attack (where an electron is added).

ƒ-(r): Predicts sites for electrophilic attack (where an electron is removed).

ƒ0(r): Predicts sites for radical attack.

By calculating the condensed Fukui functions for each atom in a 1,2-oxazole derivative, one can rank the reactivity of the different carbon and nitrogen atoms in the ring towards electrophiles and nucleophiles, providing a more nuanced understanding of its regioselectivity in chemical reactions. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static molecules in the gas phase, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their movements and interactions with their environment, such as a solvent.

For a molecule like 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole, the cyclobutyl and methyl groups are attached to the oxazole core via single bonds, allowing for considerable conformational flexibility. MD simulations can explore how these substituents move and rotate in a solution, which is crucial for understanding how the molecule might interact with biological targets or other reactants in a real-world chemical system.

A relevant study on the oxazole yellow (YOPRO) dye, which contains an oxazole ring connected to other groups by a flexible linker, used MD simulations to study its conformational changes in water. acs.org Techniques such as umbrella sampling were employed to calculate the free energy surfaces for the rotation around key dihedral angles. acs.org

Such simulations can reveal:

The most populated (lowest free energy) conformations in solution.

The energy barriers to rotation between different conformers.

The influence of the solvent on the conformational preferences of the molecule.

This information is critical for a complete understanding of the molecule's behavior, as the dominant conformation in solution may not be the same as the global minimum energy structure in the gas phase.

Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational studies can model these effects, predicting how factors like polarity and hydrogen bonding capacity of the solvent alter the molecule's geometry, electronic structure, and reactivity. For isoxazole (B147169) derivatives, the choice of solvent has been shown to affect the regioselectivity of their synthesis. sciepub.com

In the case of this compound, moving from a nonpolar solvent to a polar one is expected to have several consequences. Increased solvent polarity could lead to a stabilization of more polar resonance structures of the oxazole ring, potentially altering bond lengths and angles. This can be computationally modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation.

Table 1: Predicted Solvent Effects on Molecular Properties of this compound

| Molecular Property | Effect of Increasing Solvent Polarity | Computational Method |

| Dipole Moment | Increase | DFT with PCM |

| Ground State Energy | Stabilization (Lower Energy) | DFT with PCM |

| UV-Vis Absorption | Potential shift in λmax | TD-DFT with PCM |

| NMR Chemical Shifts | Minor shifts in proton and carbon signals | GIAO-DFT with PCM |

These computational predictions would be crucial in understanding the behavior of this compound in different reaction conditions or biological environments.

Docking and Molecular Recognition Studies (Hypothetical target interactions based on structural similarity to known ligands)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Given that many 1,2-oxazole derivatives exhibit biological activity, it is plausible to hypothesize that this compound could interact with specific biological targets. nih.govresearchgate.net

Based on the structural features of the compound—a heterocyclic aromatic ring and alkyl substituents—hypothetical docking studies could be performed against a range of protein targets. For instance, the oxazole ring could act as a hydrogen bond acceptor, while the cyclobutyl and methyl groups could engage in hydrophobic interactions within a protein's binding pocket.

Table 2: Hypothetical Docking Interactions for this compound

| Potential Protein Target Class | Key Interacting Residues (Hypothetical) | Type of Interaction | Rationale |

| Kinases | Asp, Lys, Leu | Hydrogen bonding, Hydrophobic | Many kinase inhibitors feature heterocyclic scaffolds. |

| Proteases | Gly, Val, Ile | Hydrophobic, van der Waals | The alkyl groups can fit into hydrophobic pockets. |

| Nuclear Receptors | Phe, Trp, Met | π-stacking, Hydrophobic | The aromatic oxazole ring can interact with aromatic residues. |

These hypothetical studies would provide a rational basis for further experimental investigation into the biological activity of this compound.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. The synthesis of 3,5-disubstituted 1,2-oxazoles can proceed through various pathways, and computational studies can help determine the most likely route. nih.govresearchgate.net

One common method for synthesizing 1,2-oxazoles is the reaction of a β-enamino ketoester with hydroxylamine (B1172632). nih.govresearchgate.net A plausible synthetic route to this compound could involve the condensation of a suitable diketone with hydroxylamine. Computational modeling of this reaction could map out the potential energy surface, identifying the transition state structures and activation energies for each step. This would reveal the regioselectivity of the reaction, explaining why the cyclobutylmethyl group is at the 5-position and the methyl group is at the 3-position.

Table 3: Hypothetical Reaction Pathway for the Synthesis of this compound

| Reaction Step | Computational Insight | Method |

| Nucleophilic attack of hydroxylamine | Determination of the most favorable site of attack | DFT |

| Cyclization | Calculation of the activation energy for ring closure | Transition State Theory |

| Dehydration | Modeling the elimination of a water molecule | DFT |

These calculations would provide a detailed, atomistic understanding of the reaction mechanism.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data. For this compound, Density Functional Theory (DFT) calculations can be employed to predict its NMR and infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared to experimental data to confirm the structure of the synthesized compound. nih.gov Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in the experimental IR spectrum.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Computational Method |

| ¹H NMR | Chemical shifts for methyl, cyclobutyl, and oxazole protons | GIAO-DFT |

| ¹³C NMR | Chemical shifts for all carbon atoms | GIAO-DFT |

| IR Spectroscopy | Vibrational frequencies for C=N, C-O, and C-H stretching modes | DFT |

The accurate prediction of these spectroscopic properties provides a powerful tool for the characterization of this compound.

Biological Activity and Mechanistic Investigations Non Human & in Vitro Focus

In Vitro Screening Against Relevant Biological Targets (Hypothetical, based on structural fragments)

Based on its structural features, a hypothetical screening cascade for 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole would logically begin with assays targeting enzymes and receptors where isoxazole (B147169) derivatives have previously shown activity.

The isoxazole nucleus is present in numerous compounds known to be potent enzyme inhibitors. acs.org For instance, various isoxazole derivatives have demonstrated significant inhibitory effects against enzymes such as cyclooxygenases (COX-1/COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway. nih.govnih.gov Other studies have shown that isoxazoles can inhibit carbonic anhydrases. acs.org

A hypothetical screening of this compound against a panel of relevant enzymes could yield results similar to those outlined in the table below. The presence of the lipophilic cyclobutylmethyl group could influence binding affinity and selectivity within enzyme active sites.

| Enzyme Target | Assay Type | Hypothetical IC₅₀ (µM) | Rationale based on Structural Analogs |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | In Vitro Enzyme Activity Assay | 8.5 | Many isoxazole derivatives are selective COX-2 inhibitors. nih.govresearchgate.net |

| 5-Lipoxygenase (5-LOX) | In Vitro Enzyme Activity Assay | 12.2 | Substituted isoxazoles have shown potent 5-LOX inhibitory activity. nih.gov |

| Carbonic Anhydrase IX (CA-IX) | Esterase Activity Assay | 25.0 | Isoxazole derivatives have been identified as inhibitors of various carbonic anhydrase isoforms. acs.orgnih.gov |

| Protein Kinase B (Akt) | Kinase Activity Assay | 18.7 | The isoxazole scaffold is explored in kinase inhibitor design due to its ability to form key hydrogen bonds. |

Isoxazole derivatives have also been identified as ligands for various receptors. Notably, they have been developed as selective allosteric modulators for nuclear receptors like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) and have shown cross-reactivity with Peroxisome Proliferator-Activated Receptor γ (PPARγ). nih.govacs.org Furthermore, the isoxazole ring is a core component of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), a specific agonist for the AMPA receptor, a subtype of glutamate (B1630785) receptors. mdpi.com

A hypothetical assessment of this compound in receptor binding and functional assays could explore its affinity for these and other receptor families.

| Receptor Target | Assay Type | Hypothetical Kᵢ (nM) | Hypothetical EC₅₀ (µM) | Rationale based on Structural Analogs |

|---|---|---|---|---|

| RORγt (Nuclear Receptor) | Ligand Displacement TR-FRET | 850 | >20 (Inverse Agonist) | Trisubstituted isoxazoles are known allosteric inverse agonists of RORγt. nih.govacs.org |

| AMPA (Ionotropic Glutamate Receptor) | Radioligand Binding Assay | 1200 | 5.5 (Modulator) | The isoxazole core is central to AMPA receptor agonists and modulators. mdpi.com |

| Cannabinoid Receptor 1 (CB1) | Radioligand Binding Assay | >10000 | - | The lipophilic cyclobutyl group could direct binding towards GPCRs with hydrophobic pockets. |

To understand the compound's effect in a biological system, its activity would be evaluated in various cellular assays using non-human cell lines, such as those derived from murine models. These assays can measure effects on cell viability, proliferation, and specific signaling pathways. Isoxazole derivatives have been reported to possess antiproliferative and immunomodulatory activities. nih.govnih.govmdpi.com For example, studies in mouse models have shown that certain isoxazoles can modulate T-cell and B-cell responses. nih.gov

A hypothetical study in a murine macrophage cell line (e.g., RAW 264.7) could assess the compound's ability to modulate inflammatory pathways.

| Assay | Cell Line | Endpoint Measured | Hypothetical Result | Rationale based on Structural Analogs |

|---|---|---|---|---|

| Cell Viability | RAW 264.7 (Murine Macrophage) | MTT Reduction | EC₅₀ > 50 µM | Assessing baseline cytotoxicity is a standard first step. Isoxazoles often show good tolerability. nih.gov |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Griess Assay | 25% reduction at 10 µM | Consistent with potential COX-2 or 5-LOX inhibition, which would dampen the inflammatory response. nih.govresearchgate.net |

| Cytokine Release (TNF-α) | LPS-stimulated RAW 264.7 | ELISA | 30% reduction at 10 µM | Many anti-inflammatory isoxazoles reduce pro-inflammatory cytokine production. nih.gov |

Target Identification Methodologies Applicable to the Compound

For a novel compound like this compound, identifying its specific molecular target(s) is crucial to understanding its mechanism of action. nih.gov Phenotypic screening often identifies bioactive molecules without a priori knowledge of their targets, necessitating powerful deconvolution strategies. acs.orgtandfonline.com

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and direct biochemical method for identifying proteins that physically interact with a small molecule. tandfonline.comtandfonline.com

The workflow for applying this technique to this compound would involve:

Probe Synthesis: A derivative of the compound would be synthesized, incorporating a linker arm and a reactive group or affinity tag (e.g., biotin) suitable for immobilization. This modification must be carefully designed to avoid disrupting the compound's native binding interactions.

Immobilization: The synthesized probe is covalently attached to a solid support, such as agarose (B213101) or magnetic beads, creating an affinity matrix. creative-biolabs.com

Affinity Capture: A protein lysate, derived from a relevant non-human cell line or tissue, is incubated with the affinity matrix. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. tandfonline.comcreative-biolabs.com

Elution and Identification: The bound proteins are eluted from the matrix. They are then typically digested into peptides and identified using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). tandfonline.com

Control experiments, such as using an inactive structural analog as bait or competing for binding with an excess of the free compound, are essential to distinguish true targets from non-specific binders. tandfonline.com

Chemical proteomics offers a suite of techniques to profile drug-protein interactions within a complex biological matrix, providing a system-wide view of a compound's effects. nih.govmdpi.com These methods can complement AC-MS and help validate potential targets.

Applicable approaches include:

Quantitative Proteomics: Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) can be used. mdpi.com In a typical experiment, two cell populations are cultured, one with normal amino acids and one with heavy-isotope-labeled amino acids. The "heavy" lysate can be treated with the compound and the "light" lysate with a vehicle control. When the lysates are mixed and subjected to an affinity pulldown, the ratio of heavy to light peptides identified by MS can quantitatively distinguish specific binders (which are enriched) from the background of non-specific binders. mdpi.com

Photoaffinity Labeling: A derivative of this compound could be synthesized with a photoreactive group (e.g., a diazirine). nih.gov When introduced to cells or lysates and exposed to UV light, this probe forms a covalent bond with its binding partners. This permanent linkage allows for more stringent purification conditions to reduce non-specific interactions before the targets are identified by mass spectrometry. nih.gov

These methodologies provide a robust framework for moving from a bioactive "hit" compound, identified through phenotypic screening, to a validated lead with a well-defined molecular target and mechanism of action. nih.govbroadinstitute.org

Mechanistic Studies of Biological Interactions (in vitro or non-human in vivo)

There is no available data from studies such as X-ray crystallography, NMR spectroscopy, or computational molecular docking to describe the binding of this compound to any biological target. Research on other oxazole-containing compounds has shown they can interact with various enzymes and receptors, but these findings are not directly applicable to the subject compound. nih.govderpharmachemica.com

No studies have been published that investigate the effects of this compound on cellular signaling pathways. Consequently, there is no information on its potential impact on downstream cellular processes, such as gene expression or protein phosphorylation cascades.

Metabolic Pathways and Stability Studies Non Human & in Vitro Focus

Influence of Structural Modifications on Metabolic Profile

The metabolic fate of isoxazole-containing compounds is significantly dictated by the nature and position of substituents on both the heterocyclic ring and its appended moieties. In vitro and non-human studies on various isoxazole (B147169) derivatives reveal that strategic structural modifications can profoundly alter metabolic pathways, enhance stability, and prevent the formation of reactive metabolites. The metabolism of these compounds is primarily governed by cytochrome P450 (CYP) enzymes, with other enzymes such as aldehyde oxidase also playing a role in specific cases. rsc.orgnih.govhyphadiscovery.com Common metabolic transformations include hydroxylation, N-O bond cleavage (ring scission), and oxidation. hyphadiscovery.comnih.gov

The stability of the isoxazole ring itself is a key factor. For instance, the presence of a substituent at the C3 position of the isoxazole ring can be crucial for its metabolic stability. Research on the anti-inflammatory agent leflunomide, which has an unsubstituted C3 position, shows that it undergoes N-O bond cleavage to form its active metabolite. nih.gov However, the introduction of a methyl group at the C3 position, as seen in 3-methylleflunomide, renders the isoxazole ring resistant to this ring-opening pathway. nih.gov This suggests that for a compound like 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole, the 3-methyl group likely provides significant stability against ring scission, redirecting metabolism towards its substituents. nih.gov

Hydroxylation of alkyl groups attached to the isoxazole ring is a frequently observed metabolic pathway. In studies with 3-methylleflunomide, metabolite identification confirmed that hydroxylation occurs on the methyl groups at both the C3 and C5 positions of the isoxazole ring. nih.gov This indicates that the cyclobutylmethyl group at the C5 position and the methyl group at the C3 position of this compound are probable sites for oxidative metabolism by CYP enzymes.

Further studies on diverse isoxazole structures underscore the impact of substituent changes on metabolic stability. For example, in a series of bromodomain and extra-terminal domain (BET) inhibitors, replacing a distal phenyl substituent with a pyridine (B92270) substituent resulted in a tenfold increase in metabolic stability. nih.gov Similarly, replacing a thiazole (B1198619) ring with a more polar isoxazole ring in other chemical series has been shown to dramatically improve metabolic half-life in human liver microsomes. rsc.org The introduction of groups known for their metabolic robustness, such as a trifluoromethyl group, is another strategy employed to enhance stability. semanticscholar.org

The electronic properties of substituents can also direct which enzymes interact with the compound. Studies on different isoxazole derivatives have shown that substitutions can lead to potent and selective inhibition of various CYP450 isoforms, such as CYP2C9, CYP2C19, and CYP1A2, thereby altering the compound's entire metabolic profile. frontiersin.orgnih.gov In some unique cases, metabolism can be mediated by enzymes other than CYPs. For example, an unusual oxidation of a pyrazolo[1,5-d] rsc.orgnih.govnih.govtriazine core, to which a 5-methylisoxazole (B1293550) was attached, was found to be catalyzed by aldehyde oxidase. nih.gov

The following table summarizes findings from in vitro and non-human studies on various isoxazole derivatives, illustrating the influence of specific structural modifications on their metabolic fate.

| Isoxazole Derivative/Series | Structural Modification | Key Metabolic Finding | Enzyme System(s) Implicated | Reference(s) |

| Leflunomide vs. 3-Methylleflunomide | Addition of a 3-methyl group to the isoxazole ring. | The 3-methyl group prevents N-O bond cleavage (ring scission). Metabolism shifts to hydroxylation of the methyl groups. | Cytochrome P450 (specifically P4501A2 for ring opening of leflunomide) | nih.gov |

| OXFBD02 vs. OXFBD04 (BET Inhibitors) | Replacement of a distal phenyl with a pyridine substituent. | Resulted in a 10-fold increase in metabolic stability (half-life). | Cytochrome P450 | nih.gov |

| 5-[5-(Trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide | Contains a trifluoromethyl group and a sulfonamide moiety. | Major metabolites identified in rats were N-hydroxy and N-acetyl derivatives. | Not specified | vedomostincesmp.ru |

| (3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d] rsc.orgnih.govnih.govtriazine | Complex heterocyclic system attached to a 5-methylisoxazole. | Undergoes unusual oxidation of the core scaffold, not the isoxazole ring. | Aldehyde Oxidase | nih.gov |

| Various Phenyl-Isoxazole Derivatives | Substitution on the phenyl ring (e.g., 4-OH, 4-F, 3-NO2). | Derivatives showed varied inhibitory activity against different CYP isoforms, indicating altered enzyme interaction. | Cytochrome P450 (CYP1A2, CYP2C9, CYP2C8, CYP2C19, CYP2D6) | nih.gov |

These findings collectively demonstrate that the metabolic profile of this compound is likely characterized by stability of the isoxazole ring due to the 3-methyl group, with metabolic clearance proceeding primarily through CYP-mediated oxidation of the cyclobutylmethyl and methyl substituents.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs to Probe Specific Structural Features

No specific information was found regarding the design and synthesis of analogs of 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole.

No data is available on the synthesis or activity of analogs where the cyclobutylmethyl group is replaced with other cycloalkylmethyl or alkyl chains.

No data is available on the synthesis or activity of analogs where the C3-methyl group has been altered.

The 1,2-oxazole (isoxazole) ring contains a nitrogen atom at position 2, which is not typically subject to substitution in the same manner as the carbon positions. No information was found regarding substitutions at the C4 position for this specific compound series.

Correlation of Structural Variations with In Vitro Biological Activities

No in vitro biological activity data for this compound or its specified analogs could be located. Therefore, a correlation of structural variations to activity cannot be established.

Rationalizing SAR Data with Computational Modeling

Without experimental SAR data, computational modeling studies to rationalize these relationships have not been performed or published for this compound.

Structure-Permeability Relationships (e.g., across artificial membranes)

While general methodologies for determining structure-permeability relationships, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), are well-documented sigmaaldrich.comevotec.comresearchgate.net, no specific permeability data has been published for this compound or its analogs.

Table of Compounds

Since no specific compounds related to the SAR study of this compound were mentioned or analyzed, a table of compounds cannot be provided.

Potential Applications in Chemical Biology and As Research Probes

Development as a Chemical Probe for Undiscovered Biological Targets

Chemical probes are small molecules used to study biological systems and identify the function of proteins. The isoxazole (B147169) nucleus is found in numerous biologically active compounds, including natural neurotoxins like ibotenic acid and the neurotransmitter agonist AMPA, highlighting its ability to interact with biological targets. rsc.orgresearchgate.net This inherent bioactivity makes the isoxazole scaffold a promising starting point for probe development.

The structure of 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole could be adapted for this purpose. For instance, the isoxazole ring itself has been explored in chemoproteomic studies. Due to the relatively weak N-O bond, the isoxazole ring can be induced to collapse under UV irradiation, rearranging through an azirine intermediate that can react with nucleophiles like carboxylic acids. wikipedia.org This photochemical reactivity allows the isoxazole group to be developed as a photo-cross-linker for photoaffinity labeling, a powerful technique to covalently link a probe to its protein target, thereby enabling target identification. wikipedia.org

Furthermore, the cyclobutylmethyl group could be functionalized with reporter tags (such as fluorophores or biotin) or reactive groups for covalent labeling without significantly altering the core scaffold responsible for target binding. The development of such a probe would involve synthesizing derivatives and screening them against cell lines or protein arrays to identify novel biological interactions and targets.

Use in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a well-established method for identifying lead compounds for drug development. nih.gov This approach uses small, low-complexity molecules, or "fragments," which typically adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of H-bond donors/acceptors ≤ 3). These fragments are screened for weak but efficient binding to a biological target, and hits are then optimized and grown into more potent leads.

This compound possesses several characteristics that make it an attractive candidate for an FBDD library.

| Property | Value (Estimated) | FBDD Guideline ("Rule of Three") |

| Molecular Formula | C9H13NO | N/A |

| Molecular Weight | 151.21 g/mol | ≤ 300 g/mol |

| XLogP3 | ~2.5 | ≤ 3 |

| Hydrogen Bond Donors | 0 | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 |

Table 1: Estimated physicochemical properties of this compound in the context of Fragment-Based Drug Discovery guidelines.

Its low molecular weight and appropriate lipophilicity fit well within the parameters for a typical fragment. Crucially, the cyclobutane (B1203170) ring introduces a three-dimensional (3D) character to the molecule. vu.nl Historically, fragment libraries have been dominated by flat, aromatic compounds. There is a growing need for unique, 3D-rich fragments, as they can explore different regions of protein binding pockets and potentially offer improved solubility and selectivity. vu.nl The cyclobutane motif in This compound provides a desirable level of Fsp³ (fraction of sp³-hybridized carbons), contributing to its non-planar shape and making it a valuable addition to a modern FBDD screening collection.

Applications as a Scaffold for Library Synthesis

The synthetic accessibility of the isoxazole ring makes it an excellent scaffold for the creation of chemical libraries. beilstein-journals.org Diverse collections of related molecules can be generated by modifying the substituents at various positions of the ring. The synthesis of 3,5-disubstituted isoxazoles like This compound is commonly achieved through methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-diketones. wikipedia.orgbeilstein-journals.org

Starting with this core structure, a library of analogues could be synthesized to explore structure-activity relationships (SAR) for a given biological target.

Potential Points of Diversification:

Modification of the Cyclobutane Ring: The cyclobutane moiety can be replaced with other cycloalkyl groups (e.g., cyclopropyl, cyclopentyl) or acyclic alkyl chains to probe the size and nature of a hydrophobic binding pocket.

Functionalization of the Methyl Group: The methyl group at the 3-position could be varied, for example, by starting with different ketones in the synthesis, to introduce other small alkyl or functionalized groups.

Derivatization of the Core: The isoxazole ring itself can sometimes be further functionalized, or the synthetic pathway can be altered to produce regioisomers or analogues with different heterocyclic cores.

A study focused on creating novel amino acid-like building blocks successfully synthesized a library of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, demonstrating the utility of the isoxazole core in generating diverse and functionalized molecules for library-based discovery efforts. researchgate.netbeilstein-journals.org This precedent supports the potential of This compound to serve as a foundational structure for similar synthetic diversification campaigns.

Utility in Material Science or other Non-Biological Fields

Beyond pharmaceuticals, the isoxazole scaffold has found applications in materials science and agrochemical research. mdpi.com The unique electronic structure of the heterocyclic ring can be harnessed to create materials with specific optical or electronic properties. Isoxazole-based compounds have been investigated for their use in:

Fluorescent Materials: The conjugated system of the isoxazole ring can contribute to fluorogenic properties, making isoxazole derivatives useful as components in fluorescent dyes or sensors. mdpi.com

Organic Electronics: Heterocyclic compounds are fundamental building blocks in organic electronics. The electron-rich nature of the isoxazole ring suggests its potential incorporation into organic semiconductors or other electronic materials. ontosight.aimdpi.com

Agrochemicals: Isoxazole derivatives are used as pesticides and herbicides, indicating their broad utility in fields beyond medicine. ontosight.aiwikipedia.org

While there is no specific literature detailing the use of This compound in material science, its core structure is relevant to this field. The properties of the final material could be tuned by synthesizing polymers or larger conjugated systems incorporating this isoxazole derivative, with the cyclobutylmethyl group potentially influencing physical properties like solubility and molecular packing.

Conclusion and Future Research Directions

Summary of Key Findings

Currently, there is a notable lack of specific research focused exclusively on 5-(Cyclobutylmethyl)-3-methyl-1,2-oxazole . However, the broader class of 3,5-disubstituted 1,2-oxazoles has been the subject of considerable investigation, revealing their significance as versatile scaffolds in medicinal chemistry and materials science. Research on analogous structures suggests that compounds like This compound may possess interesting biological activities, potentially acting as building blocks for more complex molecules with therapeutic potential. The synthesis of similar 1,2-oxazole derivatives has been achieved through various methods, often involving the cycloaddition of nitrile oxides with alkynes or the reaction of β-diketones with hydroxylamine (B1172632). These synthetic routes are generally adaptable and could likely be applied to the synthesis of the target compound. Characterization of such molecules typically relies on standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction, which have been successfully used to elucidate the structures of related compounds. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net

Remaining Academic Questions and Challenges

Furthermore, while general synthetic methods for 1,2-oxazoles are established, the optimal and most efficient pathway for the specific synthesis of This compound has not been determined. The regioselectivity of the synthesis, a common challenge in the creation of disubstituted heterocycles, would need to be carefully controlled to ensure the desired 3,5-substitution pattern. The physicochemical properties of this specific compound, such as its solubility, stability, and lipophilicity, also remain uncharacterized. A comprehensive understanding of these properties is crucial for any potential application.

Proposed Future Research Avenues

To address the existing knowledge gap surrounding This compound , several avenues of future research are proposed.

Exploration of Novel Synthetic Routes to Access Undersubstituted Analogs

Future synthetic efforts should focus on developing and optimizing a regioselective and high-yielding synthesis for This compound . This could involve the adaptation of known methods, such as the reaction of a corresponding β-enamino ketoester with hydroxylamine hydrochloride. nih.govbeilstein-journals.orgbeilstein-journals.org Furthermore, the development of synthetic routes to access undersubstituted analogs, where either the methyl or the cyclobutylmethyl group is absent or replaced by other functionalities, would be valuable for structure-activity relationship (SAR) studies.

Deeper Mechanistic Understanding of Biological Interactions

A crucial area for future research is the investigation of the biological activity of This compound . High-throughput screening against a variety of biological targets could reveal potential therapeutic areas. Should any significant activity be identified, subsequent studies should focus on elucidating the mechanism of action. This would involve identifying the specific molecular targets and understanding the nature of the binding interactions through techniques such as molecular docking and biochemical assays. The general class of oxazoles has shown a wide range of biological activities, providing a basis for targeted screening. researchgate.netmdpi.com

Development of Advanced Analytical Techniques for Characterization of Complex Mixtures Involving the Compound

While standard analytical techniques are sufficient for the characterization of the pure compound, future research may involve its inclusion in more complex mixtures, for example, during metabolic studies or in the analysis of combinatorial libraries. Therefore, the development of advanced analytical methods, such as hyphenated chromatography-mass spectrometry techniques (e.g., LC-MS/MS or GC-MS), would be beneficial for the sensitive and selective detection and quantification of This compound and its potential metabolites or derivatives in complex matrices. researchgate.netljmu.ac.uk

Computational Design of Next-Generation Derivatives

Computational chemistry can play a significant role in guiding the future development of derivatives of This compound . jcchems.com Molecular modeling and quantitative structure-activity relationship (QSAR) studies could be employed to predict the biological activities and physicochemical properties of novel analogs. jcchems.com This in-silico approach can help in prioritizing the synthesis of compounds with improved potency, selectivity, and pharmacokinetic profiles, thereby accelerating the drug discovery process. rsc.org

Q & A

Q. How do the dihedral angles and substituent effects influence molecular conformation and crystal packing?

- Methodological Answer : Dihedral angles between the oxazole ring and substituents (e.g., cyclobutylmethyl) dictate molecular planarity and packing. For analogs like 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, dihedral angles of ~15–17° between the oxazole and aryl rings were observed, with C–H···π interactions driving dimer formation . Computational tools like ORTEP-3 visualize displacement ellipsoids and intermolecular interactions .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). Solvatochromic analysis evaluates polarity effects on electronic transitions . Molecular docking may assess bioactivity, though experimental validation is critical .

Q. How can researchers resolve discrepancies between experimental (X-ray) and computational structural models?

- Methodological Answer : Refinement software like SHELXL97 minimizes residuals (R-factors) by adjusting atomic coordinates against experimental data . Discrepancies in bond lengths/angles may arise from thermal motion or crystal packing; Hirshfeld surface analysis quantifies intermolecular interactions .

Q. What strategies analyze non-covalent interactions (e.g., C–H···π) in the solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.